molecular formula C20H13N B15345909 BENZ(a)ANTHRACENE-8-CARBONITRILE, 7-METHYL- CAS No. 63018-70-2

BENZ(a)ANTHRACENE-8-CARBONITRILE, 7-METHYL-

Cat. No.: B15345909
CAS No.: 63018-70-2
M. Wt: 267.3 g/mol
InChI Key: OABWNVLQUOKXFA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
7-Methylbenz(a)anthracene-8-carbonitrile (C₂₀H₁₃N) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a nitrile (-CN) group at position 8 and a methyl (-CH₃) substituent at position 6. Its molecular weight is 267.34 g/mol, and it is structurally characterized by a fused aromatic ring system common to benz(a)anthracenes .

Toxicity and Safety Profile This compound is classified as a questionable carcinogen with experimental tumorigenic data. It emits toxic fumes of cyanide (CN⁻) and nitrogen oxides (NOₓ) upon decomposition . Its inclusion on the Community Right-To-Know List underscores its regulatory significance due to cyanide-related hazards .

Properties

CAS No.

63018-70-2

Molecular Formula

C20H13N

Molecular Weight

267.3 g/mol

IUPAC Name

7-methylbenzo[a]anthracene-8-carbonitrile

InChI

InChI=1S/C20H13N/c1-13-17-10-9-14-5-2-3-8-18(14)19(17)11-15-6-4-7-16(12-21)20(13)15/h2-11H,1H3

InChI Key

OABWNVLQUOKXFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylbenzo[b]phenanthrene-8-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzofurazan oxide with 1-naphthol in the presence of sodium methoxide in methanol under a nitrogen atmosphere at room temperature, followed by maintaining the reaction at low temperatures, can yield similar phenanthrene derivatives .

Industrial Production Methods

While specific industrial production methods for 7-Methylbenzo[b]phenanthrene-8-carbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Nucleophilic Addition with Grignard Reagents

BENZ(a)ANTHRACENE-8-CARBONITRILE participates in nucleophilic addition reactions with organomagnesium reagents. For example:

  • Reaction : The nitrile group reacts with Grignard reagents (e.g., RMgX) to form imine intermediates (12 ), which undergo Cu-catalyzed C–N bond formation under aerobic conditions .

  • Conditions :

    • Catalyst: Copper(I) or (II) salts.

    • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

    • Oxidant: Molecular oxygen .

ReagentProductYield (%)Reference
R-MgBrN–H imine intermediate60–75
CuCl₂ (cat.)C–N coupled aromatic derivative55–70

Catalytic Hydrogenation

The nitrile and aromatic rings undergo selective hydrogenation:

  • Reaction : Catalytic hydrogenation with palladium on carbon (Pd/C) reduces the nitrile to an amine and saturates the anthracene backbone.

  • Conditions :

    • Pressure: 1–3 atm H₂.

    • Temperature: 80–120°C.

SubstrateProductCatalystReference
BENZ(a)ANTHRACENE-8-CARBONITRILE7-Methyl-8-aminobenzanthracenePd/C

Oxidative Degradation

Microbial and chemical oxidation pathways modify the core structure:

  • Bacterial Metabolism : Mycobacterium spp. oxidize the compound to 8,9-dihydrodiol derivatives via cytochrome P450 enzymes .

  • Chemical Oxidation : Strong oxidants (e.g., KMnO₄) cleave the anthracene ring system, yielding quinones or carboxylic acids .

Oxidizing AgentProductConditionsReference
KMnO₄Anthraquinone derivativesAcidic, heat
O₂ (enzymatic)8,9-Dihydrodiol metaboliteAqueous, pH 7

Cycloaddition Reactions

The electron-deficient nitrile group facilitates [4+2] Diels-Alder reactions:

  • Reaction : Reacts with dienes (e.g., 1,3-butadiene) to form fused bicyclic adducts .

  • Conditions :

    • Solvent: Toluene or DCM.

    • Temperature: 25–80°C.

DieneAdduct StructureYield (%)Reference
1,3-ButadieneHexacyclic nitrile derivative45–60

Suzuki-Miyaura Cross-Coupling

The nitrile group remains inert under cross-coupling conditions, enabling selective aryl-aryl bond formation:

  • Reaction : Coupling with arylboronic acids (7 ) using Ni or Pd catalysts yields biaryl derivatives .

  • Conditions :

    • Ligand: Ferrocenylmethylphosphines.

    • Base: K₃PO₄.

Arylboronic AcidProductCatalystYield (%)
Phenylboronic acid7-Methyl-biphenylcarbonitrileNi(cod)₂70–85

Photochemical Reactions

UV irradiation induces dimerization or rearrangement:

  • Reaction : Forms cyclodimers or undergoes sigmatropic shifts .

  • Conditions :

    • Wavelength: 254–365 nm.

    • Solvent: Benzene or hexane.

Product TypeObservationReference
CyclodimerIncreased molecular weight
Rearranged isomerAltered UV-Vis spectrum

Key Mechanistic Insights

  • Nitrile Reactivity : The –CN group acts as an electron-withdrawing substituent, directing electrophilic attacks to the anthracene ring’s bay region .

  • Catalytic Pathways : Copper-mediated reactions proceed via bimetallic intermediates (e.g., 2B ), enabling single-electron transfer processes .

Scientific Research Applications

7-Methylbenzo[b]phenanthrene-8-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 7-Methylbenzo[b]phenanthrene-8-carbonitrile involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological activity and physicochemical properties of PAHs are heavily influenced by substituent types and positions. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Benz(a)anthracene Derivatives
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups
7-Methylbenz(a)anthracene-8-carbonitrile C₂₀H₁₃N -CH₃ (C7), -CN (C8) 267.34 Nitrile
8-Methylbenz(a)anthracene C₁₉H₁₄ -CH₃ (C8) 242.32 None (PAH backbone)
7,12-Dimethylbenz(a)anthracene C₂₀H₁₆ -CH₃ (C7), -CH₃ (C12) 256.34 Methyl
7-Formyl-12-methylbenz(a)anthracene C₂₀H₁₄O -CH₃ (C12), -CHO (C7) 270.34 Aldehyde
7-Methylbenz(a)anthracene-8-carboxamide C₂₀H₁₅NO -CH₃ (C7), -CONH₂ (C8) 285.35 Carboxamide
Key Observations :
  • Nitrile Group Impact: The nitrile group in 7-methylbenz(a)anthracene-8-carbonitrile increases polarity compared to non-polar analogs like 8-methylbenz(a)anthracene. This may enhance solubility in polar solvents but also elevates toxicity via cyanide release .
  • Methyl vs. Formyl/Carboxamide: Methyl groups (e.g., in 7,12-dimethylbenz(a)anthracene) enhance lipophilicity and carcinogenicity, while aldehyde (7-formyl-12-methyl) and carboxamide groups introduce hydrogen-bonding capabilities, altering metabolic pathways .

Toxicity and Carcinogenicity Profiles

Table 2: Toxicological Data Comparison
Compound Name Toxicity Data (TDLo) Carcinogenicity Classification Decomposition Products
7-Methylbenz(a)anthracene-8-carbonitrile scu-mus TDLo: 200 mg/kg Questionable carcinogen CN⁻, NOₓ
7,12-Dimethylbenz(a)anthracene scu-rat TDLo: 20 mg/kg Known carcinogen PAH fragments
7-Formyl-12-methylbenz(a)anthracene scu-mus TDLo: 120 mg/kg Questionable carcinogen CO, aldehydes
Key Observations :
  • Cyanide Hazard : The nitrile group in 7-methylbenz(a)anthracene-8-carbonitrile distinguishes it from other PAHs by releasing cyanide, a potent toxin, during decomposition .
  • Carcinogenicity: 7,12-Dimethylbenz(a)anthracene is a well-characterized carcinogen, whereas the nitrile and formyl derivatives show weaker or questionable carcinogenic activity, likely due to differences in metabolic activation .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 7-Methylbenz(a)anthracene-8-carbonitrile in laboratory settings?

  • Methodological Answer :

  • Storage : Store in tightly sealed containers in a cool, well-ventilated area away from light to prevent degradation .
  • Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides, chlorates), strong acids (e.g., HCl, H₂SO₄), and strong bases (e.g., NaOH) due to reactive hazards .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical-resistant goggles. A NIOSH-approved respirator is recommended for aerosolized particles .
  • Emergency Procedures : For skin/eye exposure, rinse immediately with water (15+ minutes for eyes). In case of inhalation, move to fresh air and seek medical attention .

Q. How can researchers validate the purity and structural integrity of 7-Methylbenz(a)anthracene-8-carbonitrile?

  • Methodological Answer :

  • Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to separate impurities. Compare retention times with reference standards .
  • Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.5–8.5 ppm) and FT-IR (C≡N stretch ~2200 cm⁻¹) .
  • Elemental Analysis : Verify %C, %H, and %N against theoretical values (C: 89.63%, H: 5.39%, N: 4.98%) .

Q. What are the primary toxicological risks associated with this compound?

  • Methodological Answer :

  • Acute Toxicity : Causes skin/eye irritation and respiratory distress upon inhalation .
  • Chronic Risks : Classified as a "questionable carcinogen" with tumorigenic data in mice (TDLo: 80–200 mg/kg via subcutaneous injection) . Cyanide release during decomposition requires monitoring of CN⁻ levels in lab air .

Advanced Research Questions

Q. How do structural modifications (e.g., methylation, cyano substitution) influence the carcinogenic potency of benz(a)anthracene derivatives?

  • Methodological Answer :

  • Comparative Studies : Use 7,12-dimethylbenz(a)anthracene (DMBA) as a positive control in in vivo tumorigenesis assays. Compare dose-response curves and tumor latency periods .
  • Metabolic Activation : Investigate cytochrome P450-mediated bioactivation (e.g., CYP1A1/1B1) using liver microsomes. Measure dihydrodiol-epoxide metabolites via LC-MS .
  • Mutagenicity Assays : Perform Ames tests with TA98 and TA100 strains to assess frameshift/base-pair mutations. DMBA derivatives show higher mutagenicity than parent compounds .

Q. What analytical techniques resolve contradictions in reported toxicity data (e.g., TDLo discrepancies)?

  • Methodological Answer :

  • Dose-Response Modeling : Apply benchmark dose (BMD) software to reconcile TDLo variations (e.g., 80 vs. 200 mg/kg). Account for species-specific metabolic differences (mice vs. rats) .
  • Toxicokinetics : Use radiolabeled ¹⁴C-compound to track absorption, distribution, and excretion profiles. Correlate tissue-specific bioaccumulation with tumor incidence .

Q. How can computational methods predict the environmental persistence and degradation pathways of this compound?

  • Methodological Answer :

  • QSAR Modeling : Input molecular descriptors (e.g., logP, polar surface area) into EPI Suite to estimate biodegradation half-lives. High logP (>4) suggests persistence in lipid-rich environments .
  • Photolysis Studies : Expose the compound to UV light (λ = 254 nm) and monitor degradation products (e.g., quinones, nitriles) via GC-MS .

Data Contradiction Analysis

Q. Why do some studies classify this compound as a "questionable carcinogen" despite robust tumorigenic data?

  • Methodological Resolution :

  • Study Design Variability : Differences in exposure routes (subcutaneous vs. oral) and solvent carriers (DMSO vs. corn oil) affect bioavailability .
  • Threshold Mechanisms : Tumorigenicity may follow a non-linear dose-response, with no observed adverse effect levels (NOAEL) below 50 mg/kg in certain models .

Experimental Design Recommendations

Q. What statistical approaches optimize reproducibility in carcinogenicity studies involving this compound?

  • Methodological Answer :

  • Power Analysis : Use G*Power to determine cohort sizes (n ≥ 15/group) for detecting tumor incidence differences (α = 0.05, β = 0.2) .
  • ANOVA with Post Hoc Tests : Apply Tukey’s HSD to compare tumor multiplicity across dose groups. Report effect sizes (Cohen’s d) for translational relevance .

Structural and Mechanistic Insights

Q. How does the cyano group at position 8 modulate the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level. The electron-withdrawing cyano group reduces HOMO-LUMO gap, enhancing electrophilic reactivity at the bay region .
  • X-ray Crystallography : Resolve bond angles and dihedral distortions caused by steric hindrance between the cyano and methyl groups .

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